molecular formula C26H29ClN4O3 B586208 A-887826-d8 CAS No. 1794753-88-0

A-887826-d8

Cat. No.: B586208
CAS No.: 1794753-88-0
M. Wt: 489.042
InChI Key: JPJGFWKHSMUKFO-YPGVYFNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-887826-d8, also known as this compound, is a useful research compound. Its molecular formula is C26H29ClN4O3 and its molecular weight is 489.042. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of A-887826-d8 is the Nav1.8 sodium channel . This channel is a voltage-dependent sodium channel that is prominent in primary pain-sensing neurons, with little or no expression in most other kinds of neurons .

Mode of Action

This compound acts as a potent and voltage-dependent blocker of the Nav1.8 sodium channel . It inhibits the Nav1.8 sodium channel in a state-dependent fashion, with stronger inhibition occurring when the channels are in an inactivated state . Interestingly, this compound exhibits a property known as “reverse use-dependence”, whereby inhibition is relieved by repetitive short depolarizations .

Biochemical Pathways

The Nav1.8 sodium channel plays a crucial role in the generation and propagation of action potential . By blocking this channel, this compound can suppress evoked action potential firing when dorsal root ganglion (DRG) neurons are held at depolarized potentials .

Result of Action

The blockade of Nav1.8 sodium channels by this compound leads to the attenuation of neuropathic tactile allodynia

Action Environment

The efficacy of this compound is influenced by physiological conditions such as resting potentials and temperatures . For instance, the compound’s inhibition of Nav1.8 channels exhibits strong “reverse use dependence” when studied with physiological resting potentials and physiological temperatures . This suggests that the compound’s action, efficacy, and stability could be influenced by the physiological state of the neurons and the broader physiological environment.

Properties

IUPAC Name

5-(4-butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32)/i9D2,10D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJGFWKHSMUKFO-YPGVYFNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1C2=C(C=CC=N2)CNC(=O)C3=CN=CC(=C3)C4=CC(=C(C=C4)OCCCC)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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